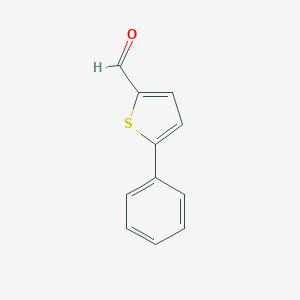

5-Phenylthiophene-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWHJDHTLFVWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940805 | |

| Record name | 5-Phenylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19163-21-4 | |

| Record name | 2-Thiophenecarboxaldehyde, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019163214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a phenyl group attached to a thiophene-2-carbaldehyde core, serves as a versatile scaffold for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound and its analogues, with a focus on their potential applications in drug discovery and development.

Chemical Properties and Structure

This compound is a solid at room temperature, typically appearing as a white to orange or green crystalline powder.[1] Its core structure consists of a five-membered thiophene ring substituted with a phenyl group at the 5-position and a formyl (aldehyde) group at the 2-position.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈OS | [2][3] |

| Molecular Weight | 188.25 g/mol | [2] |

| Melting Point | 91-95 °C | [1][2] |

| Boiling Point | 203 °C at 16 mmHg | [1] |

| Appearance | White to orange to green crystalline powder | [1] |

| Solubility | Soluble in most organic solvents. | [4] |

Structural Identifiers

| Identifier | Value | Reference(s) |

| SMILES | O=Cc1scc(c1)c2ccccc2 | [2] |

| InChI | InChI=1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | [2] |

| InChIKey | APWHJDHTLFVWSQ-UHFFFAOYSA-N | [2] |

| CAS Number | 19163-21-4 | [2][3] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method allows for the efficient formation of the carbon-carbon bond between the thiophene and phenyl rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 5-bromothiophene-2-carbaldehyde and phenylboronic acid.

Materials:

-

5-bromothiophene-2-carbaldehyde

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and dichloromethane (for TLC and column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of DME (20 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).

-

Degassing: Bubble argon or nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 15 mL of saturated aqueous NaCl and extract the product with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and dichloromethane) to obtain this compound as a yellow solid.[2]

References

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of 5-Phenylthiophene-2-carbaldehyde, a key intermediate in organic synthesis with applications in pharmaceuticals and materials science.

Core Physicochemical Properties

This compound is a solid, aromatic compound valued for its unique properties that make it a versatile building block in the synthesis of more complex molecules.[1] Its thiophene ring structure is a notable feature, contributing to the biological activity of various derivatives.[1]

Quantitative Data Summary

For ease of comparison, the key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈OS | [2][3][4] |

| Molecular Weight | 188.25 g/mol | [2][3][5] |

| CAS Number | 19163-21-4 | [2][3][4] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 91-95 °C | [1][2][3] |

| Boiling Point | 203 °C at 16 mmHg | [1] |

| Topological Polar Surface Area | 45.3 Ų | [5] |

| Complexity | 175 | [5] |

Spectral and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full spectra are not publicly available, ¹H NMR and ¹³C NMR are standard techniques for the structural elucidation of this compound. For a related compound, thiophene-2-carbaldehyde, the following NMR data is reported:

-

¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H), 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H).[6]

-

¹³C NMR (101 MHz, CDCl₃): δ 183.1, 144.0, 136.5, 135.2, 128.4.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a characteristic strong absorption for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1660-1680 cm⁻¹.[7] For the parent compound, thiophene-2-carbaldehyde, a C=O stretching vibration is reported at 1665 cm⁻¹.[8]

Experimental Protocols: Synthesis of Arylthiophene-2-carbaldehydes

Several synthetic routes are available for the preparation of this compound and its derivatives. The choice of method often depends on the desired scale, available starting materials, and required purity.

Suzuki-Miyaura Cross-Coupling

This is a powerful and widely used method for forming carbon-carbon bonds.

General Procedure:

-

In a round-bottom flask, dissolve the bromo-thiophene-carbaldehyde (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a 4:1 mixture of a suitable solvent like toluene and water (10 mL).[9]

-

Add a base, such as potassium phosphate (2.0 mmol), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[9]

-

Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.[9]

-

After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel.[9]

Vilsmeier-Haack Reaction

This reaction is a classic method for the formylation of electron-rich aromatic rings.

General Procedure:

-

To a solution of the arylthiophene (1.0 equiv) in N,N-Dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.5 equiv) at 0°C.[9]

-

After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Quench the reaction by pouring it into ice water.[7]

-

Neutralize the mixture with a suitable base, such as sodium acetate or dilute sodium hydroxide.[7][9]

-

Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.[9]

-

Concentrate the solution and purify the residue by column chromatography.[9]

Logical Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Phenylthiophene-2-carboxaldehyde 98 19163-21-4 [sigmaaldrich.com]

- 3. This compound | CAS 19163-21-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-Thiophenecarboxaldehyde, 5-phenyl- | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde (CAS: 19163-21-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl group appended to a thiophene-2-carbaldehyde core, makes it a key intermediate in the development of novel pharmaceuticals and advanced materials. The thiophene moiety is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and potential applications of this compound, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 19163-21-4 | [1][2][3] |

| Molecular Formula | C₁₁H₈OS | [1][2][4] |

| Molecular Weight | 188.25 g/mol | [1][2][4] |

| Appearance | Solid, White to orange to green powder/crystal | [1][4] |

| Melting Point | 92-95 °C | [1][2][4] |

| Boiling Point | 203 °C at 16 mmHg | [4] |

| Assay | ≥ 98% | [1][2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ ~9.95 ppm (s, 1H, -CHO), δ ~7.8-8.1 ppm (m, thiophene-H), δ ~7.3-7.5 ppm (m, phenyl-H) | [5] |

| ¹³C NMR | Aldehydic carbon: ~182-183 ppm | [6][7] |

| IR Spectroscopy | C=O stretching vibration: ~1665 cm⁻¹ | [8] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z 188 | [5] |

| InChI | 1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | [1][2] |

| SMILES | O=Cc1ccc(s1)c2ccccc2 | [1][2] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 5-bromothiophene-2-carbaldehyde and phenylboronic acid.

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,2-Dimethoxyethane (DME) or Toluene/Water mixture

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous NaCl solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromothiophene-2-carbaldehyde (1 equiv.), DME (or a 4:1 mixture of toluene/water), and Pd(PPh₃)₄ (0.05 equiv.).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the solution for 10 minutes at room temperature.

-

Reagent Addition: Add a solution of phenylboronic acid (1.2 equiv.) dissolved in a minimum volume of ethanol, followed by an aqueous solution of Na₂CO₃ (2 N) or K₃PO₄.[1]

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[1]

-

Work-up: After cooling to room temperature, filter the reaction mixture. Add saturated aqueous NaCl and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous MgSO₄. Filter and evaporate the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of dichloromethane and petroleum ether) to yield this compound as a yellow solid.[1]

Applications in Drug Discovery and Materials Science

This compound is a versatile intermediate with significant potential in both pharmaceutical and materials science research.[4]

Drug Discovery

While specific biological activity data for this compound is not extensively documented, the broader class of arylthiophene-2-carbaldehydes has demonstrated promising therapeutic potential.[5][9]

-

Antimicrobial Activity: Derivatives have shown activity against various bacterial and fungal strains.[5][9]

-

Anti-urease Activity: Some analogs exhibit potent inhibition of the urease enzyme, which is a target for the treatment of infections caused by Helicobacter pylori.[5][9]

-

Nitric Oxide (NO) Scavenging: Certain derivatives have displayed nitric oxide scavenging capabilities, suggesting potential applications in inflammatory conditions.[5][9]

The aldehyde functionality of this compound provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, for further biological evaluation.

Materials Science

The conjugated π-system of the phenyl and thiophene rings imparts interesting electronic and optical properties to this molecule. This makes it a candidate for the development of:

-

Organic Semiconductors: The thiophene core is a common component in organic electronic materials.[4]

-

Dyes and Pigments: The extended conjugation can lead to compounds with useful absorption and emission characteristics.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety Information

| Precaution | Details | Reference |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) respirator | [1][2] |

| Handling | Provide appropriate exhaust ventilation at places where dust is formed. Avoid contact with skin and eyes. | [2] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. | [2] |

| Storage Class | 11 - Combustible Solids | [1][2] |

| WGK (Water Hazard Class) | WGK 3 | [1][2] |

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential for applications in drug discovery and materials science. Its well-defined chemical properties and the reactivity of its aldehyde group make it an attractive starting material for the synthesis of more complex molecules with tailored biological or physical properties. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. books.rsc.org [books.rsc.org]

- 2. 5-フェニルチオフェン-2-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS 19163-21-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 5-Phenylthiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Phenylthiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry and materials science. Accurate spectral characterization is crucial for its identification, quality control, and further development. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected ¹H NMR spectrum would show signals in the aromatic region, corresponding to the protons on the thiophene and phenyl rings, as well as a characteristic downfield signal for the aldehyde proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~9.9 - 10.0 | Singlet | Aldehyde proton (-CHO) |

| ~7.8 - 7.9 | Doublet | Thiophene proton (H3) |

| ~7.4 - 7.7 | Multiplet | Phenyl protons |

| ~7.3 - 7.4 | Doublet | Thiophene proton (H4) |

Predicted data is based on spectral information for thiophene-2-carbaldehyde and other aromatic aldehydes.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon of the aldehyde group in the downfield region, along with signals for the aromatic carbons of the thiophene and phenyl rings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~182 - 184 | Aldehyde carbonyl carbon (C=O) |

| ~145 - 155 | Thiophene carbon (C5) |

| ~140 - 145 | Thiophene carbon (C2) |

| ~125 - 140 | Phenyl and Thiophene carbons |

Predicted data is based on spectral information for thiophene-2-carbaldehyde and substituted thiophene derivatives.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aldehyde functional group and the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1680 - 1660 | Strong | Aldehyde C=O stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| ~820 - 780 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

Predicted data is based on characteristic IR frequencies for aromatic aldehydes and thiophene derivatives.[3][4][5]

Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular weight of 188.25 g/mol , is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the aldehyde group or fragments from the aromatic rings.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 188 | Molecular ion [M]⁺ |

| 187 | [M-H]⁺ |

| 159 | [M-CHO]⁺ |

| 115 | [C₉H₇]⁺ (Loss of SCO) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Predicted fragmentation is based on common fragmentation patterns of aromatic aldehydes.[6][7][8]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9][10]

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[9]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded prior to sample analysis.

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.

-

The sample is vaporized in the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Mass Range: A typical scan range would be m/z 40-400 to ensure detection of the molecular ion and relevant fragments.

-

Ionization Mode: Positive ion mode.

Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FT-IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

References

- 1. rsc.org [rsc.org]

- 2. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR spectrum [chemicalbook.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 11. eng.uc.edu [eng.uc.edu]

IUPAC name and synonyms for 5-Phenylthiophene-2-carbaldehyde.

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde

Chemical Identification and Synonyms

This compound is an organic compound featuring a phenyl group attached to a thiophene ring, which is further substituted with an aldehyde functional group. Its formal IUPAC name is This compound .[1] This compound is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science.[2]

A variety of synonyms and identifiers are used for this compound in commercial and research contexts. These are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 19163-21-4[1] |

| Molecular Formula | C₁₁H₈OS[1] |

| Synonyms | 5-phenylthiophene-2-carboxaldehyde[1][3], 5-phenyl-2-thiophenecarboxaldehyde[1], 2-formyl-5-phenylthiophene[3], 5-phenyl-2-thiophenecarbaldehyde[1][3], 5-phenylthiophene-2-aldehyde[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 188.25 g/mol [4] |

| Appearance | Solid[3] |

| Melting Point | 92-95 °C (lit.) |

| Purity | Typically ≥98%[4] |

| InChI Key | APWHJDHTLFVWSQ-UHFFFAOYSA-N |

| SMILES String | [H]C(=O)c1ccc(s1)-c2ccccc2 |

| Storage Class | 11 - Combustible Solids |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is a powerful tool for creating carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis[6]

This protocol outlines the synthesis, isolation, and purification of this compound.

Objective: To synthesize this compound via a palladium-catalyzed reaction between an arylboronic acid and a brominated thiophene derivative.

Materials:

-

5-formyl-2-thiopheneboronic acid or 5-bromo-2-thiophenecarboxaldehyde

-

Bromobenzene or Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Ethyl acetate

-

Saturated aqueous NaCl

-

10% aqueous NaOH

-

Anhydrous MgSO₄

-

Silica gel

-

Petroleum ether and Dichloromethane (for chromatography)

Procedure:

-

Reaction Setup: In a three-neck round-bottomed flask equipped with a magnetic stirrer and condenser under an inert atmosphere, combine the chosen starting materials (e.g., 5-formyl-2-thiopheneboronic acid and bromobenzene), Na₂CO₃ as the base, and the palladium catalyst in DME solvent.

-

Reaction Execution: Heat the mixture and stir for a designated period to allow the cross-coupling reaction to proceed.

-

Isolation:

-

After the reaction is complete, filter the mixture under a vacuum.

-

Add saturated aqueous NaCl to the filtrate and perform an extraction with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and wash them sequentially with water (15 mL) and a 10% aqueous NaOH solution (15 mL).

-

Dry the resulting organic layer over anhydrous MgSO₄, filter, and evaporate the solvent using a rotary evaporator to obtain the crude product.[5]

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Use a solvent system, such as a 1:1 mixture of dichloromethane and petroleum ether, as the eluent.

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.[5]

-

Caption: Workflow for the synthesis and purification of this compound.

Applications and Biological Relevance

Thiophene-based molecules, including arylthiophene-2-carbaldehydes, are recognized for their significant biological activities and applications in materials science.[6] This compound serves as a key building block for more complex molecules with desired functionalities.

-

Drug Discovery and Development: Arylthiophene derivatives are explored for a range of therapeutic uses. Studies on similar compounds have demonstrated antibacterial, anti-urease, and nitric oxide (NO) scavenging capabilities.[6] The thiophene ring is a privileged pharmacophore found in numerous FDA-approved drugs, where it can enhance biological activity.[2][7] The aldehyde group provides a reactive handle for synthesizing derivatives, such as thiophene-2-carboxamides, which have shown potential as anticancer and antithrombotic agents.[8]

-

Materials Science: The unique aromatic and electronic properties of this compound make it a valuable intermediate for developing organic semiconductors and advanced materials.[2] Derivatives have been used to create fluorescent probes and materials with Aggregation-Induced Emission (AIE) characteristics, which are useful for bio-imaging and sensing applications, such as detecting cyanide ions or imaging brain vasculature.[9]

Caption: Key application areas for this compound and its derivatives.

References

- 1. chemical-suppliers.eu [chemical-suppliers.eu]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Thiophenecarboxaldehyde, 5-phenyl- | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

5-Phenylthiophene-2-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Phenylthiophene-2-carbaldehyde, a heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document consolidates key chemical data, synthesis protocols, and potential biological applications to serve as a valuable resource for researchers and professionals in drug development.

Core Compound Properties

This compound is a solid organic compound recognized as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its thiophene ring structure is a key contributor to the biological activity of its derivatives.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₁H₈OS | [2][3][4][5] |

| Molecular Weight | 188.25 g/mol | [2][4][5] |

| CAS Number | 19163-21-4 | [2][3][4] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 92-95 °C | [2] |

| Boiling Point | 203 °C at 16 mmHg | [1] |

| Form | Solid | [2] |

Spectroscopic and Identification Data

| Identifier Type | Identifier | References |

| InChI | 1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | [2] |

| InChI Key | APWHJDHTLFVWSQ-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1ccc(s1)c2ccccc2 | [2] |

| MDL Number | MFCD01151752 | [1][2] |

| PubChem CID | 177053 | [1] |

Synthesis Protocols

The synthesis of arylthiophene-2-carbaldehydes, including the 5-phenyl derivative, can be achieved through several established organic chemistry reactions. The selection of a specific method may depend on factors such as starting material availability, desired yield, and scalability.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[6] It is a common method for synthesizing aryl-substituted thiophenes.[6]

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).[7]

-

Add potassium phosphate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[7]

-

Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.[7]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel to yield 4-phenylthiophene-2-carbaldehyde.[7]

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as thiophenes.[8]

General Experimental Protocol:

-

To a solution of the arylthiophene (1.0 equivalent) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.5 equivalents) at 0°C.[7]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).[7]

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium acetate.[7]

-

Extract the product with diethyl ether.[7]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]

-

Filter and concentrate under reduced pressure, followed by purification of the residue by silica gel column chromatography.[7]

Lithiation-Formylation

This method involves the use of a strong organolithium base to deprotonate the thiophene ring, followed by quenching with an electrophilic formylating agent like DMF.[7]

General Experimental Protocol:

-

Dissolve the substituted thiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78°C.[7]

-

Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture at -78°C for 1 hour.[7]

-

Add N,N-dimethylformamide (DMF) (1.2 equivalents) and allow the reaction to slowly warm to room temperature.[7]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.[7]

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.[7]

Potential Biological and Pharmacological Significance

A study on novel 4-arylthiophene-2-carbaldehyde compounds revealed significant biological potential:

-

Antibacterial Activity: Certain derivatives showed excellent activity against Pseudomonas aeruginosa.[6]

-

Nitric Oxide (NO) Scavenging: One derivative was identified as a potent NO scavenger.[6]

-

Urease Inhibition: Another derivative exhibited outstanding urease inhibition.[6]

These findings suggest that this compound is a promising scaffold for the development of new therapeutic agents.

Caption: Potential therapeutic pathways based on the biological activities of related arylthiophene-2-carbaldehydes.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis through various established methods, combined with the demonstrated biological potential of structurally similar compounds, positions it as a compound of high interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding for researchers to explore the applications of this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Phenylthiophene-2-carboxaldehyde 98 19163-21-4 [sigmaaldrich.com]

- 3. This compound | CAS 19163-21-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Phenylthiophene-2-carbaldehyde, a key heterocyclic building block in organic synthesis. The document details its discovery and the evolution of its synthesis, from classical formylation reactions to modern cross-coupling methodologies. Emphasis is placed on providing detailed experimental protocols for key synthetic routes, alongside a comparative analysis of their advantages and limitations. Quantitative data, including reaction yields and spectroscopic information, are systematically presented in tabular format. Furthermore, this guide illustrates significant reaction pathways and logical workflows through Graphviz diagrams, offering a visual representation of the synthetic strategies. The role of this compound and its derivatives in medicinal chemistry, particularly as tyrosinase inhibitors, is also discussed, highlighting its potential in the development of novel therapeutic agents.

Introduction

This compound, a bifunctional aromatic compound, has emerged as a valuable intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structure, featuring a phenyl group appended to a thiophene-2-carbaldehyde core, imparts desirable electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.[1] The thiophene moiety, a sulfur-containing heterocycle, is a well-recognized pharmacophore present in numerous approved drugs, where it often contributes to enhanced biological activity.[2]

The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of more elaborate molecular architectures. This has led to the incorporation of the this compound motif into compounds with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Notably, derivatives of this compound have shown significant potential as tyrosinase inhibitors, which are of great interest for the treatment of hyperpigmentation disorders and have applications in the cosmetic industry.[4][5][6]

This guide aims to provide a detailed account of the discovery and historical synthesis of this compound. It will explore the key synthetic methodologies that have been employed for its preparation, from early formylation techniques to the more recent and highly efficient palladium-catalyzed cross-coupling reactions. By presenting a thorough analysis of the available synthetic routes, complete with experimental protocols and comparative data, this document serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis and drug design. This section summarizes its key physicochemical parameters and provides a detailed analysis of its spectroscopic signature.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are presented in the table below. This data is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 19163-21-4 | [7][8] |

| Molecular Formula | C₁₁H₈OS | [7][8] |

| Molecular Weight | 188.25 g/mol | [7][8] |

| Appearance | Solid | [7] |

| Melting Point | 92-95 °C | [7] |

| Boiling Point | Not available | |

| SMILES | O=Cc1sc(cc1)c2ccccc2 | [7] |

| InChI | InChI=1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | [7] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. The following table summarizes the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ (ppm): 9.95 (s, 1H, CHO), 7.80-7.77 (m, 2H, Ar-H), 7.64-7.55 (m, 2H, Ar-H), 7.55-7.46 (m, 1H, Ar-H), 7.49-7.40 (m, 2H, Ar-H), 7.44-7.32 (m, 2H, Ar-H), 7.36-7.19 (m, 2H, Ar-H) | [9] |

| ¹³C NMR | δ (ppm): 183.1, 144.0, 136.5, 135.2, 128.4 | [9][10] |

| IR (cm⁻¹) | Characteristic peaks for C=O (aldehyde) and aromatic C-H stretching. | [11] |

Historical Synthesis of this compound

The synthesis of this compound has evolved significantly over the years, with early methods relying on classical electrophilic aromatic substitution reactions. These foundational methods, while sometimes limited in scope and efficiency, paved the way for the development of more sophisticated synthetic strategies. This section details the key historical approaches to the synthesis of this important molecule.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[14] For the synthesis of this compound, the starting material is 2-phenylthiophene. The electrophilic Vilsmeier reagent attacks the electron-rich thiophene ring, preferentially at the C5 position due to the directing effect of the phenyl group and the inherent reactivity of the thiophene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

While yields can be moderate to good, the reaction conditions can be harsh, and the regioselectivity may be an issue with certain substituted thiophenes.[15]

Experimental Protocol: Vilsmeier-Haack Reaction

-

Materials: 2-Phenylthiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Ice, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM, slowly add POCl₃ (1.2 eq.) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-phenylthiophene (1.0 eq.) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Rieche Formylation

The Rieche formylation is another classical method for the formylation of aromatic compounds, particularly those that are electron-rich.[16] This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[15] Similar to the Vilsmeier-Haack reaction, the Rieche formylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the dichloromethyl methyl ether to generate a highly reactive electrophile, which then attacks the 2-phenylthiophene ring, primarily at the C5 position.

This method can provide good yields, but it requires strictly anhydrous conditions, and the Lewis acids used are often harsh and moisture-sensitive.[15]

Experimental Protocol: Rieche Formylation

-

Materials: 2-Phenylthiophene, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM, anhydrous), Ice-cold water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-phenylthiophene (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

-

Slowly add TiCl₄ (1.8 eq.) to the cooled solution.

-

After stirring for 5 minutes, slowly add dichloromethyl methyl ether (1.1 eq.).

-

Continue stirring the resulting mixture at 0 °C for 3 hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Extract the mixture with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

-

Lithiation-Formylation

The lithiation-formylation approach offers a powerful and often highly regioselective method for the synthesis of aryl aldehydes.[17][18] This two-step process involves the initial deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent, typically DMF.

For 2-phenylthiophene, lithiation occurs selectively at the C5 position, which is the most acidic proton on the thiophene ring. The subsequent reaction with DMF and acidic workup furnishes this compound in good to excellent yields. This method's key advantage is its high regioselectivity, which is often difficult to achieve with traditional electrophilic substitution reactions. However, it requires strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions.

Experimental Protocol: Lithiation-Formylation

-

Materials: 2-Phenylthiophene, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Diethyl ether, Water, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 2-phenylthiophene (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq.) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 eq.) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

-

Modern Synthetic Methods: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds. The Suzuki-Miyaura coupling, in particular, has become a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and the commercial availability of a wide range of boronic acids.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a highly efficient and modular route to this compound. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate. For the synthesis of this compound, two primary disconnection approaches are possible:

-

Route A: Coupling of 5-bromothiophene-2-carbaldehyde with phenylboronic acid.

-

Route B: Coupling of 2-formyl-5-thiopheneboronic acid with bromobenzene.

Both routes typically proceed in high yields under relatively mild conditions. The choice of route often depends on the availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Materials: 5-Bromothiophene-2-carbaldehyde (or 2-formyl-5-thiopheneboronic acid), Phenylboronic acid (or bromobenzene), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water.

-

Procedure:

-

In a round-bottom flask, dissolve 5-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).

-

Add potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Heat the reaction mixture to 85-90 °C and stir for 12 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. The following table provides a comparative summary of the different synthetic methods discussed.

| Method | Starting Material | Reagents | Typical Yield | Advantages | Disadvantages |

| Vilsmeier-Haack | 2-Phenylthiophene | DMF, POCl₃ | Moderate to Good | Readily available reagents. | Harsh reaction conditions, potential for side products. |

| Rieche Formylation | 2-Phenylthiophene | Dichloromethyl methyl ether, TiCl₄ | Moderate to Good | Good for electron-rich aromatics. | Requires strictly anhydrous conditions, harsh Lewis acids. |

| Lithiation-Formylation | 2-Phenylthiophene | n-BuLi, DMF | Good to Excellent | High regioselectivity. | Requires cryogenic temperatures and strictly anhydrous conditions. |

| Suzuki-Miyaura | 5-Bromothiophene-2-carbaldehyde or 2-Formyl-5-thiopheneboronic acid | Phenylboronic acid or Bromobenzene, Pd catalyst, Base | Good to Excellent | High functional group tolerance, modular. | Palladium catalysts can be expensive, requires pre-functionalized starting materials. |

Biological Significance and Signaling Pathways

Thiophene-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities. Derivatives of this compound have been investigated for their potential as therapeutic agents, with a notable focus on their role as tyrosinase inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[4] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable as skin-lightening agents in cosmetics and as therapeutic agents for treating these conditions.

Several studies have shown that thiophene derivatives can effectively inhibit tyrosinase activity.[5][6] The mechanism of inhibition often involves the chelation of the copper ions in the active site of the enzyme by the sulfur atom of the thiophene ring and other functional groups on the molecule. The phenyl group and the aldehyde functionality of this compound can be readily modified to optimize the inhibitory activity and other pharmacokinetic properties of the molecule.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in both academic research and industrial applications. This guide has traced the evolution of its synthesis from the foundational, yet often harsh, methods of the Vilsmeier-Haack and Rieche reactions to the elegant and highly efficient Suzuki-Miyaura cross-coupling. The detailed experimental protocols and comparative analysis provided herein offer a practical resource for chemists seeking to prepare this versatile building block.

The exploration of the biological significance of this compound derivatives, particularly as tyrosinase inhibitors, underscores the potential of this scaffold in the development of new therapeutic and cosmeceutical agents. The continued investigation into the synthesis of novel derivatives and their biological evaluation will undoubtedly lead to new discoveries and applications, further solidifying the importance of this key heterocyclic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Phenylthiophene-2-carboxaldehyde 98 19163-21-4 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpcbs.com [ijpcbs.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. growingscience.com [growingscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Rieche formylation - Wikipedia [en.wikipedia.org]

- 17. Formylation - Common Conditions [commonorganicchemistry.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to 5-Phenylthiophene-2-carboxaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiophene-2-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique molecular architecture, featuring a phenyl group attached to a thiophene-carboxaldehyde core, imparts valuable electronic and steric properties, making it a compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive review of 5-phenylthiophene-2-carboxaldehyde, covering its synthesis, physicochemical and spectroscopic properties, and its applications as a precursor to bioactive molecules and functional materials.

Physicochemical and Spectroscopic Data

5-Phenylthiophene-2-carboxaldehyde is a solid at room temperature with a melting point in the range of 92-95 °C.[1][2] It is characterized by the molecular formula C₁₁H₈OS and a molecular weight of approximately 188.25 g/mol .[1][3]

Table 1: Physicochemical Properties of 5-Phenylthiophene-2-carboxaldehyde

| Property | Value | References |

| CAS Number | 19163-21-4 | [1][3] |

| Molecular Formula | C₁₁H₈OS | [1][3] |

| Molecular Weight | 188.25 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 92-95 °C | [1][2] |

| Purity | ≥97% | [4] |

Spectroscopic Characterization:

The structural elucidation of 5-phenylthiophene-2-carboxaldehyde is accomplished through various spectroscopic techniques. While a complete, unified dataset is not available in a single public source, data for analogous compounds and general spectroscopic principles provide a strong basis for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, as well as the protons on the thiophene and phenyl rings. For the similar compound, 4-phenylthiophene-2-carbaldehyde, the aldehyde proton appears as a singlet at δ 9.95 ppm.[5] The aryl protons resonate in the multiplet region of δ 7.3–7.5 ppm, and the thiophene protons appear as singlets at δ 7.8 ppm and δ 8.1 ppm.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a distinctive peak for the carbonyl carbon of the aldehyde group, typically in the range of 180-185 ppm.[6] The carbon atoms of the thiophene and phenyl rings will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde functional group is expected in the region of 1660-1700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. For the isomeric 4-phenylthiophene-2-carbaldehyde, a molecular ion peak at m/z 188 has been reported.[5]

Synthesis of 5-Phenylthiophene-2-carboxaldehyde

The synthesis of 5-phenylthiophene-2-carboxaldehyde can be achieved through several established synthetic methodologies. The two most prominent and versatile routes are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and is well-suited for the synthesis of 5-phenylthiophene-2-carboxaldehyde. This approach typically involves the palladium-catalyzed coupling of a halogenated thiophene-2-carboxaldehyde with phenylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][7][8]

-

Reaction Setup: To a round-bottom flask, add the aryl halide (e.g., 5-bromothiophene-2-carboxaldehyde) (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 12-24 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 5-phenylthiophene-2-carboxaldehyde.

Caption: General workflow for the synthesis of 5-phenylthiophene-2-carboxaldehyde via Suzuki-Miyaura coupling.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][9][10] In this case, 2-phenylthiophene serves as the substrate, which is formylated using the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [11]

-

Vilsmeier Reagent Formation: In a dry reaction vessel under an inert atmosphere, cool DMF in an ice bath. Slowly add POCl₃ dropwise while maintaining the temperature below 10 °C. Stir the mixture for a predetermined time to allow for the formation of the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-phenylthiophene in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise, keeping the temperature controlled.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated for several hours to ensure complete conversion.

-

Hydrolysis: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base solution (e.g., NaOH or NaHCO₃).

-

Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 5-phenylthiophene-2-carboxaldehyde is then purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of 5-phenylthiophene-2-carboxaldehyde via the Vilsmeier-Haack reaction.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a multitude of pharmaceuticals due to their ability to act as bioisosteres of phenyl groups and their favorable metabolic profiles. While direct biological activity data for 5-phenylthiophene-2-carboxaldehyde is limited in publicly available literature, its derivatives have shown a range of promising biological activities.

Table 2: Biological Activities of Thiophene-2-carboxaldehyde Derivatives

| Derivative Class | Biological Activity | Quantitative Data (Example) | References |

| Arylthiophene-2-carbaldehydes | Antibacterial | IC₅₀ = 29.7 µg/mL against P. aeruginosa | [5] |

| Anti-urease | IC₅₀ = 27.1 µg/mL | [5] | |

| Nitric Oxide Scavenging | IC₅₀ = 45.6 µg/mL | [5] | |

| 5-Nitro-2-thiophene carboxaldehyde | Antitubercular | MIC = 50 µg/mL | [12] |

| Antibacterial | Effective at 7 µg/mL against S. aureus, E. coli | [12] | |

| Thiophene-2-carboxamide derivatives | Antioxidant | Inhibition of 62.0% (ABTS assay) | [13] |

| Antibacterial | Inhibition zone of 20 mm against P. aeruginosa | [13] |

The aldehyde functionality of 5-phenylthiophene-2-carboxaldehyde provides a reactive handle for the synthesis of more complex molecules, such as stilbene analogues, which are known for their diverse pharmacological properties including anticancer and antimicrobial activities.[14]

Applications in Materials Science

The thiophene moiety is a fundamental component in the design of organic semiconductors due to its electron-rich nature and ability to facilitate π-electron delocalization. 5-Phenylthiophene-2-carboxaldehyde serves as a valuable precursor for the synthesis of conjugated polymers and small molecules for applications in organic electronics.[15]

The aldehyde group can be utilized in condensation reactions to extend the conjugated system, a key strategy in tuning the optical and electronic properties of organic materials. Derivatives of thiophene-2-carbaldehyde have been incorporated into polymers used in:

-

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are known for their good charge transport properties.

-

Organic Solar Cells (OSCs): As electron-donating materials in the active layer of photovoltaic devices.

Caption: Generalized workflow for the application of 5-phenylthiophene-2-carboxaldehyde in organic electronics.

Conclusion

5-Phenylthiophene-2-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through well-established methods such as the Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction. While the direct biological and material properties of the core molecule require further investigation, the diverse applications of its derivatives underscore its importance as a foundational building block for the development of novel pharmaceuticals and advanced organic electronic materials. This guide serves as a comprehensive resource for researchers and professionals seeking to leverage the unique properties of 5-phenylthiophene-2-carboxaldehyde in their scientific endeavors.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. 5-Phenylthiophene-2-carboxaldehyde 98 19163-21-4 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 2-Thiophenecarboxaldehyde, 5-phenyl- | CymitQuimica [cymitquimica.com]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journalskuwait.org [journalskuwait.org]

5-Phenylthiophene-2-carbaldehyde: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Executive Summary

5-Phenylthiophene-2-carbaldehyde is a chemical intermediate used in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. While it is commercially available, a comprehensive toxicological profile for this specific compound is not publicly available. Safety Data Sheets consistently report "no data available" for key toxicological endpoints. Therefore, a precautionary approach is warranted when handling this compound. This guide summarizes the available safety information for this compound and provides data on structurally related compounds to infer potential hazards. All personnel handling this substance should be equipped with appropriate personal protective equipment and be familiar with standard laboratory safety procedures for handling potentially hazardous chemicals.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 19163-21-4 | [1][2][3] |

| Molecular Formula | C₁₁H₈OS | [1][3][4] |

| Molecular Weight | 188.25 g/mol | [1][2][4] |

| Appearance | Solid, Off-white to light yellow powder | [1][4] |

| Melting Point | 92-95 °C | [1][2] |

| Boiling Point | Not available | |

| Flash Point | Not applicable | [1][2] |

| Solubility | Not available |

Hazard Identification and GHS Classification

There is a significant lack of consensus and data regarding the GHS classification for this compound. One source states that it is "Not a dangerous substance according to GHS," but adds the caution that the "substance not yet tested completely"[4]. Another source classifies it as a "Combustible Solid"[1][2].

Due to the limited data, it is prudent to consider the GHS classifications of structurally similar compounds to anticipate potential hazards. The table below presents the GHS classifications for related thiophene derivatives.

| Compound | GHS Classification and Hazard Statements | Reference(s) |

| This compound | Not classified as a dangerous substance according to GHS (Caution: substance not yet tested completely). Combustible Solid. | [1][2][4] |

| 2-Thiophenecarboxaldehyde | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation. Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. Flammable liquids (Category 4), H227: Combustible liquid. | [5][6] |

| 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation. Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation. | [7] |

Note: The hazard information for related compounds should be used for preliminary hazard assessment and to inform handling procedures, but may not be fully representative of the hazards of this compound.

Toxicological Data

No specific toxicological data (e.g., LD50, LC50, irritation scores) for this compound was found in the public domain. The available Safety Data Sheets consistently state "no data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity[4].

Research on various thiophene derivatives has focused on their potential therapeutic applications, with some studies reporting in vitro cytotoxicity against cancer cell lines. This data is provided for informational purposes to highlight the biological activity of this class of compounds, but it is not a direct measure of toxicity in a safety context.

| Compound | Cell Line | Assay | IC50 / Activity | Reference(s) |

| Thiophene Derivatives | MCF-7, NCI-H460, SF-268 | SRB assay | Various activities reported for different derivatives | [1] |

| Thiophene Carboxylate F8 | CCRF-CEM (ALL) | DNS assay | CC50 values from 0.805 µM to 3.05 µM | [4] |

Experimental Protocols

As no specific toxicological studies for this compound are available, this section provides a generalized protocol for an in vitro cytotoxicity assay, based on methodologies reported for other thiophene derivatives. This is for illustrative purposes only.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

-

Selected human cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

General Laboratory Workflow for Handling Potentially Hazardous Chemicals

Caption: A generalized workflow for the safe handling of chemicals with unknown or incomplete hazard data.

Hazard Assessment Logic for Compounds with Limited Data

Caption: A logical diagram illustrating the process of hazard assessment when direct toxicological data is unavailable.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended for all procedures involving this compound[5][6].

-

Ensure that eyewash stations and safety showers are readily accessible[5][6].

Personal Protective Equipment (PPE):

-